molecular formula C10H12N2O4 B7858661 Methyl 2-[(2-nitrophenyl)amino]propanoate

Methyl 2-[(2-nitrophenyl)amino]propanoate

Cat. No.: B7858661
M. Wt: 224.21 g/mol
InChI Key: LYFPNJLDBPXNCN-UHFFFAOYSA-N
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Description

Methyl 2-[(2-nitrophenyl)amino]propanoate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-nitrophenyl)amino]propanoate can be synthesized through the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-nitrophenyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted products.

Scientific Research Applications

Methyl 2-[(2-nitrophenyl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[(2-nitrophenyl)amino]propanoate exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-nitrophenylacetate
  • Methyl 2-aminophenylpropanoate
  • Methyl 2-(2-aminophenyl)propanoate

Uniqueness

Methyl 2-[(2-nitrophenyl)amino]propanoate is unique due to the presence of both a nitro group and an amino group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(2-nitroanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-7(10(13)16-2)11-8-5-3-4-6-9(8)12(14)15/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFPNJLDBPXNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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